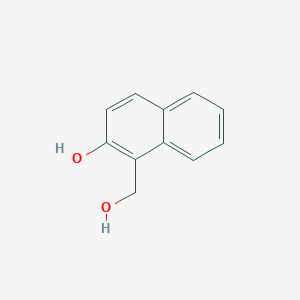

1-(Hydroxymethyl)naphthalen-2-ol

Description

Properties

IUPAC Name |

1-(hydroxymethyl)naphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-6,12-13H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGYFYNLSLYSMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Molecular Structure and Reactivity of 1-(Hydroxymethyl)naphthalen-2-ol

[1]

Executive Summary

1-(Hydroxymethyl)naphthalen-2-ol (CAS: 5386-25-4), often referred to as 1-hydroxymethyl-2-naphthol, is a bifunctional naphthalene derivative characterized by a high degree of thermal and chemical lability.[1] Unlike stable commodity chemicals, this compound serves primarily as a reactive intermediate and a potent precursor to ortho-quinone methides (o-QMs) .[1] Its utility in drug discovery stems from this reactivity, offering a pathway for designing DNA-alkylating agents and synthesizing complex heterocycles via inverse electron-demand Diels-Alder (IEDDA) reactions.[1] This guide details its molecular architecture, strict synthesis protocols, and the mechanistic pathways defining its reactivity.[1]

Part 1: Molecular Architecture & Physicochemical Properties[1]

Structural Analysis

The molecule consists of a naphthalene core substituted at the C1 position with a hydroxymethyl group (-CH₂OH) and at the C2 position with a phenolic hydroxyl group (-OH). This 1,2-substitution pattern is critical, as it establishes a "push-pull" electronic environment and facilitates a strong intramolecular hydrogen bond .[1]

-

Intramolecular Hydrogen Bonding: A six-membered ring-like interaction forms between the phenolic proton and the oxygen of the hydroxymethyl group. This interaction (O-H···O) pre-organizes the molecule for water elimination, significantly lowering the activation energy for dehydration.

-

Aromaticity: The naphthalene ring system provides a stable scaffold, but the C1-C2 bond possesses significant double-bond character, facilitating the transition to the quinoid structure upon activation.[1]

Physicochemical Data Table

Note: Due to thermal instability, physical constants can vary based on the rate of heating and purity.

| Property | Value / Description | Notes |

| Molecular Formula | C₁₁H₁₀O₂ | |

| Molecular Weight | 174.20 g/mol | |

| Appearance | White to off-white crystalline solid | Rapidly discolors upon oxidation/heating.[1] |

| Melting Point | Transient (decomposes) | Often cited ~120–130°C, but rapid heating leads to dimerization (mp ~200°C for dimer).[1] |

| Solubility | Soluble in Ethanol, Acetone, DMSO | Poorly soluble in water; decomposes in acidic media.[1] |

| pKa | ~9.5 (Phenolic OH) | Acidity is modulated by the intramolecular H-bond.[1] |

| Stability | Low | Prone to spontaneous dehydration to form 1,1'-methylenedi-2-naphthol.[1] |

Part 2: Synthesis & Handling Protocols

Critical Control Points

The synthesis of this compound is a classic Manasse-Lederer reaction (hydroxyalkylation). However, standard protocols often fail due to the uncontrolled formation of the thermodynamic product: the dimer 1,1'-methylenedi-2-naphthol .[1]

The "Cold-Quench" Protocol: To isolate the monomer, kinetic control is essential.[1] The reaction must be kept cold, and the neutralization step must be rapid to prevent acid-catalyzed condensation.[1]

Experimental Protocol: Alkaline Condensation

Reagents:

-

2-Naphthol (1.0 eq)

-

Formaldehyde (37% aq.[1] solution, 1.1 eq)

-

Sodium Hydroxide (1.0 M aq.[1] solution, 1.0 eq)

-

Acetic Acid (1.0 M, for neutralization)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 2-naphthol in 1.0 M NaOH. Cool the solution to 0–5°C using an ice-salt bath. Why: Low temperature inhibits the secondary reaction of the product with another mole of 2-naphthol.

-

Addition: Dropwise add the formaldehyde solution over 30 minutes, maintaining the internal temperature below 5°C.

-

Incubation: Stir the mixture at 0–5°C for 4–6 hours. The solution will darken slightly.

-

Neutralization (Crucial Step): Slowly add 1.0 M acetic acid dropwise while vigorously stirring. Monitor pH carefully.[1] Stop addition exactly when pH reaches 7.0–7.5 .[1]

-

Warning: Overshooting to acidic pH (<6) will instantly trigger polymerization/dimerization.[1]

-

-

Isolation: A white precipitate forms.[1] Filter immediately under vacuum.[1]

-

Purification: Wash the solid with ice-cold water. Recrystallization is difficult due to thermal instability; rapid dissolution in cold ethanol followed by precipitation with water is preferred if necessary.[1]

-

Storage: Store at -20°C under argon.

Part 3: Reactivity Profile - The Ortho-Quinone Methide Gateway[1]

The defining feature of this compound is its ability to generate ortho-naphthoquinone methide (o-NQM) . This transient species is a highly reactive electrophile.[1]

Mechanism of Activation

Under thermal stress (>60°C) or mild acid catalysis, the intramolecular hydrogen bond facilitates the elimination of a water molecule. This restores the aromaticity of the second ring while disrupting the first, creating the reactive o-NQM intermediate.

Reactivity Pathways:

-

Dimerization (Self-Reaction): In the absence of other nucleophiles, o-NQM reacts with the starting material to form 1,1'-methylenedi-2-naphthol.[1]

-

Nucleophilic Trapping (1,4-Addition): Thiols (R-SH), amines (R-NH₂), and water attack the exocyclic methylene carbon, restoring aromaticity.[1]

-

Inverse Electron-Demand Diels-Alder (IEDDA): Electron-rich olefins (e.g., vinyl ethers, enamines) react with o-NQM to form chromans and xanthenes.[1]

Visualization of Reaction Pathways

Caption: The central role of the transient o-NQM intermediate in diverting the reaction toward dimerization, nucleophilic addition, or cycloaddition.

Part 4: Applications in Drug Discovery & Material Science

Pharmacophore Design: DNA Alkylation

In medicinal chemistry, the o-QM generating capability is harnessed to design Bioreductive Alkylating Agents .[1]

-

Mechanism: The hydroxymethyl group acts as a "warhead."[1] Upon metabolic activation or specific pH triggering in the tumor microenvironment, the compound generates the o-NQM in situ.[1]

-

Target: The electrophilic methylene group of the o-NQM alkylates the nucleophilic N7 position of guanine in DNA, leading to cross-linking and apoptosis.

-

Design Strategy: Substituents on the naphthalene ring can tune the stability of the o-NQM, allowing for control over the selectivity and half-life of the active species.

Synthesis of Xanthene Derivatives

This compound is a key building block for benzoxanthenes , which are fluorescent dyes and potential imaging agents.[1]

-

Protocol: Reacting the title compound with 2-naphthol or resorcinol under acid catalysis yields dibenzoxanthenes.[1]

-

Advantage: This route avoids the use of toxic aldehydes by using the hydroxymethyl group as the internal carbon source.

References

-

Chemical Structure and Properties: PubChem. This compound | C11H10O2.[1] National Library of Medicine.[1] [Link]

-

Ortho-Quinone Methide Reactivity: Rokita, S. E. (2009).[1] Quinone Methides. Wiley-Interscience.[1] (General mechanism reference for o-QM alkylation).

-

Synthesis and Instability: Bilger, C., et al. (1986).[1] Synthesis of Dihydrobenzofurans from Phenolic Mannich Bases. Helvetica Chimica Acta.[1] (Discusses the instability of 1-hydroxymethyl-2-naphthol and its rapid conversion to the dimer).

-

IEDDA Reactions: Osoda, K., et al. (2024).[1] Visible-Light-Induced ortho-Quinone Methides Formation. Organic Letters. [Link]

-

Supramolecular Trapping: Zhang, D., et al. (2022).[1] Beyond Platonic: How to Build Metal–Organic Polyhedra. Chemical Reviews. (Describes encapsulation of 1-hydroxymethyl-2-naphthol to control its dimerization). [Link]

Technical Guide: Solubility Profile & Characterization of 1-(Hydroxymethyl)naphthalen-2-ol

[1][2]

Executive Summary & Chemical Identity

This compound (CAS: 5386-25-4), also known as 1-hydroxymethyl-2-naphthol, is a critical bifunctional intermediate in the synthesis of Betti bases, chiral ligands (e.g., BINOL derivatives), and azo dyes.[1] Its structure combines a lipophilic naphthalene core with two polar hydrogen-bonding sites: a phenolic hydroxyl at C2 and a hydroxymethyl group at C1.[1]

This dual nature dictates its solubility profile: it behaves as an amphiphile , exhibiting high solubility in polar aprotic and protic organic solvents while remaining sparingly soluble in water and non-polar aliphatics.[1] This guide provides a definitive solubility map, thermodynamic characterization protocols, and process-relevant data for isolation and purification.[1]

Physicochemical Architecture

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | MW: 174.20 g/mol | |

| LogP (Predicted) | ~2.5 | Moderately lipophilic; prefers organic phases.[1][2] |

| pKa (Phenolic) | ~9.5 | pH-Switchable Solubility: Soluble in aqueous alkali (pH > 10).[1][3] |

| H-Bond Donors | 2 (-OH, -CH2OH) | High affinity for alcohols, DMSO, and DMF.[1] |

| H-Bond Acceptors | 2 | Capable of intra-molecular H-bonding, stabilizing the crystal lattice.[1] |

Solubility Profile in Organic Solvents

The following data categorizes solvent interactions based on dielectric constant (

Qualitative Solubility Matrix (at 25°C)

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Polar Protic | Methanol, Ethanol, 2-Propanol | High | Strong H-bond networking disrupts the crystal lattice.[1] Primary choice for recrystallization. |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | Dipole-dipole interactions and H-bond acceptance solvate the hydroxyl groups effectively.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Good solvation of the naphthalene core; useful for extraction.[1] |

| Ketones/Esters | Acetone, Ethyl Acetate | Moderate | Effective for intermediate processing; often used as co-solvents.[1] |

| Aromatic | Toluene, Benzene | Low to Moderate | Temperature-dependent.[1] Low at 25°C, high at reflux (ideal for cooling crystallization).[1] |

| Aliphatic | Hexane, Heptane, Cyclohexane | Insoluble | Lack of polarity prevents disruption of the crystal lattice.[1] Used as anti-solvents .[1] |

| Aqueous | Water | Very Low (<1 g/L) | Hydrophobic effect of the naphthalene ring dominates.[1] |

The "Solubility Switch": pH Dependence

Unlike neutral organics, this compound possesses a phenolic proton.[1]

-

Acidic/Neutral pH: The molecule remains protonated and precipitates from water.[1]

-

Basic pH (>10): Deprotonation forms the naphtholate anion , rendering the compound highly water-soluble.[1]

-

Process Tip: This property is utilized to purify the compound from neutral impurities (e.g., unreacted naphthalene) by extracting into NaOH, washing the organic layer, and re-acidifying to precipitate the product.

-

Experimental Protocol: Determination & Validation

As a Senior Scientist, you must rely on self-validating systems .[1] Do not assume literature values apply to your specific polymorph or purity level.[1] Use this protocol to generate precise solubility data.

Workflow: Gravimetric Saturation Method (The "Shake-Flask" Standard)[1]

Figure 1: Self-validating workflow for solubility determination. Method A and B should ideally be cross-referenced.

Step-by-Step Methodology

-

Preparation: Add excess this compound to 10 mL of the target solvent in a sealed vial.

-

Equilibration: Agitate at a controlled temperature (e.g., 25°C, 35°C, 45°C) for 24–72 hours. Validation: Solubility is reached when concentration plateaus over two consecutive time points (e.g., 24h and 48h).[1]

-

Sampling: Stop agitation and allow solids to settle for 1 hour. Withdraw supernatant and filter through a 0.45 µm PTFE filter .

-

Quantification (HPLC Method):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

-

Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [60:40 v/v].[1]

-

Detection: UV at 230 nm (Naphthalene absorption) or 280 nm (Phenolic absorption).[1]

-

Calculation:

.[1]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

-

Thermodynamic Analysis & Modeling

To design scalable crystallization processes, you must understand the enthalpy of dissolution.[1]

The Modified Apelblat Model

For correlating solubility (

-

A, B, C: Empirical parameters determined by regression analysis of your experimental data.

-

Interpretation:

Process Implication: Cooling Crystallization

Given the phenolic nature,

-

Recommended System: Ethanol (Solvent) + Water (Anti-solvent).[1]

-

Procedure: Dissolve at reflux in Ethanol -> Cool to 25°C -> Slowly add Water until turbidity persists -> Chill to 0°C.

References & Authoritative Sources

-

Compound Data: PubChem. This compound (CID 12489760).[1] National Library of Medicine.[1] [Link][1]

-

Synthesis & Purification: Organic Syntheses, Coll.[1] Vol. 10, p.93 (2004).[1] (Describes recrystallization protocols for related binaphthol derivatives using Toluene/Ethanol). [Link]

-

Solubility Modeling: Jouyban, A. Review of the cosolvency models for predicting drug solubility in solvent mixtures. J. Pharm. Pharmaceut. Sci. (2008). (Foundational text for Apelblat/Van't Hoff analysis). [Link]

-

General Naphthol Solubility: NIST Chemistry WebBook. 2-Naphthalenol Solubility Data. (Serves as the homologous baseline). [Link][1]

Technical Guide: Acidity and pKa Profile of 1-(Hydroxymethyl)naphthalen-2-ol

Topic: pKa Values and Acidity of 1-(Hydroxymethyl)naphthalen-2-ol Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 5386-25-4), also known as 2-hydroxy-1-naphthalenemethanol, is a bifunctional naphthalene derivative characterized by a phenolic hydroxyl group at the C2 position and a hydroxymethyl group at the C1 position.

The acidity of this compound is governed by the phenolic proton, with a pKa value estimated in the range of 9.5 ± 0.2 . This places it in close proximity to its parent compound, 2-naphthol (pKa 9.51), and its benzene analog, salicyl alcohol (pKa 9.92).

Key Technical Insights:

-

Dominant Species at pH 7.4: Neutral (>99%).

-

Reactivity: The compound acts as a precursor to o-naphthoquinone methides upon photolysis or thermal activation, a mechanism critical for potential alkylating activity in medicinal chemistry.

-

Solubility Profile: Lipophilic; pKa determination requires mixed-solvent extrapolation (e.g., Yasuda-Shedlovsky method).

Structural Analysis & Theoretical Acidity

Electronic Environment

The acidity of this compound is defined by the stability of its conjugate base, the 1-(hydroxymethyl)naphthalen-2-olate anion. Two primary factors influence this equilibrium:

-

Inductive Effect (-I): The hydroxymethyl group (-CH₂OH) at the C1 position exerts a weak electron-withdrawing inductive effect due to the electronegative oxygen atom. This theoretically stabilizes the phenoxide anion, potentially lowering the pKa relative to unsubstituted 2-naphthol.

-

Resonance Effect (+R): The naphthalene ring system allows for extensive delocalization of the negative charge. However, the C1 substituent sterically interacts with the C2 oxygen, potentially twisting the bond angles and slightly reducing orbital overlap compared to a planar system.

Intramolecular Hydrogen Bonding (IMHB)

A critical feature of this molecule is the proximity of the phenolic hydrogen and the alcoholic oxygen.

-

Neutral State Stabilization: A strong intramolecular hydrogen bond (O-H···O_alcohol) stabilizes the neutral molecule. This stabilization energy must be overcome to deprotonate the phenol, effectively raising the pKa (decreasing acidity).

-

Anionic State Stabilization: Upon deprotonation, the phenoxide oxygen can accept a hydrogen bond from the hydroxymethyl group (-CH₂O-H···O⁻_phenoxide). This interaction is typically stronger than in the neutral state, which would lower the pKa .

Net Effect: In analogous systems like salicyl alcohol (2-hydroxybenzyl alcohol), these opposing forces largely cancel out, resulting in a pKa (9.92) very similar to phenol (10.0). Consequently, this compound retains a pKa very close to that of 2-naphthol.

Chemical Equilibrium Diagram

The following diagram illustrates the deprotonation equilibrium and the competing quinone methide formation pathway.

Caption: Equilibrium dynamics showing reversible deprotonation (pKa ~9.5) and the irreversible side-reaction to reactive quinone methide intermediates.

Comparative pKa Data

The following table contextualizes the acidity of this compound against structurally related standards.

| Compound | Structure | pKa (Experimental) | Electronic/Steric Notes |

| Phenol | Ph-OH | 9.99 | Baseline reference. |

| Salicyl Alcohol | 2-(CH₂OH)Ph-OH | 9.92 | Benzene analog. -CH₂OH has negligible net effect on pKa. |

| 2-Naphthol | Naph-2-OH | 9.51 | Extended conjugation increases acidity vs. phenol. |

| 1-Naphthol | Naph-1-OH | 9.39 | Slightly more acidic than 2-naphthol due to resonance stability. |

| This compound | Target | ~9.5 (Est.) | IMHB and -I effects cancel; tracks closely with 2-naphthol. |

| 1-Hydroxy-2-naphthoic acid | Naph-1-OH-2-COOH | 4.18 (COOH) | Carboxylic acid dominates acidity; phenolic pKa > 10 due to strong IMHB. |

Experimental Methodologies for pKa Determination

Given the lipophilic nature of naphthalene derivatives (LogP ~2.5), aqueous solubility is limited. The following protocols are recommended for accurate pKa determination.

Method A: Spectrophotometric Titration (Preferred)

This method relies on the distinct UV-Vis absorption shift between the neutral naphthol (λmax ~328 nm) and the naphtholate anion (bathochromic shift to ~360 nm).

Protocol:

-

Stock Preparation: Dissolve this compound in methanol to create a 10 mM stock solution.

-

Buffer Preparation: Prepare a series of aqueous buffers (phosphate/borate) ranging from pH 7.0 to 12.0. Maintain constant ionic strength (I=0.1 M KCl).

-

Sample Dilution: Inject stock into buffers to achieve a final concentration of ~50 µM. Ensure methanol content is <1% to minimize solvent effects.

-

Measurement: Record UV-Vis spectra (250–450 nm) for each pH point.

-

Data Analysis: Plot Absorbance vs. pH at the analytical wavelength (e.g., 360 nm). Fit the data to the Henderson-Hasselbalch equation:

Method B: Potentiometric Titration in Mixed Solvents

Used when solubility in <1% organic solvent is insufficient.

Protocol:

-

Solvent System: Use Methanol/Water mixtures (e.g., 30%, 40%, 50% MeOH v/v).

-

Titration: Titrate the compound with standardized KOH under inert gas (N₂) to prevent oxidation.

-

Yasuda-Shedlovsky Extrapolation:

-

Measure apparent pKa (psKa) in each solvent mixture.

-

Plot psKa vs. dielectric constant (

) or mole fraction of solvent. -

Extrapolate to 0% organic solvent to obtain the aqueous pKa.

-

Experimental Workflow Diagram

Caption: Decision tree for selecting the appropriate pKa determination methodology based on solubility.

Implications for Drug Development

Pharmacokinetics & Bioavailability

-

Ionization State: At physiological pH (7.4), the compound is 99.2% neutral (assuming pKa 9.5). This suggests high passive membrane permeability (Class II BCS candidate characteristics).

-

Metabolic Stability: The hydroxymethyl group is a primary metabolic soft spot, susceptible to oxidation to the aldehyde (1-formyl-2-naphthol) or carboxylic acid.

Toxicology & Reactivity (The "Ortho Effect")

Researchers must be aware that this compound is not chemically inert.

-

Quinone Methide Formation: Under acidic conditions or UV irradiation, the compound dehydrates to form o-naphthoquinone methide.

-

Mechanism: This intermediate is a potent Michael acceptor that can alkylate biological nucleophiles (DNA, proteins) at the exocyclic methylene carbon.

-

Application: This reactivity is often exploited in the design of hypoxia-activated prodrugs or DNA-crosslinking agents, where the naphthol moiety serves as a trigger.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12489760, this compound. Retrieved from [Link]

-

Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press. (Source for 2-Naphthol pKa = 9.51).[1]

-

Brouwer, A. M., et al. (2009). Photochemical generation and the reactivity of o-naphthoquinone methides in aqueous solutions. Journal of Organic Chemistry. Retrieved from [Link]

-

Lide, D. R. (Ed.). (2005).[2][3][4] CRC Handbook of Chemistry and Physics (86th ed.). CRC Press. (Source for Salicyl Alcohol pKa = 9.92).[5][6]

-

Wan, P., & Yates, K. (1986). Photochemistry of benzyl alcohols and hydroxymethylnaphthalenes. Canadian Journal of Chemistry. Retrieved from [Link]

Sources

Safety Data Sheet (SDS) & Technical Handling Guide: 1-(Hydroxymethyl)naphthalen-2-ol

Document Control:

-

Version: 2.0 (Technical Whitepaper Edition)

PART 1: EXECUTIVE SUMMARY & CHEMICAL IDENTITY

The "Silent" Hazard

1-(Hydroxymethyl)naphthalen-2-ol is not merely a static building block; it is a masked reactive intermediate . While standard SDSs often classify it generically as an irritant, its true utility—and hazard—lies in its ability to dehydrate into ortho-quinone methide (o-QM) . This transient species is a potent electrophile capable of alkylating DNA and proteins.

Researchers must treat this compound not as a stable alcohol, but as a "pre-activated" alkylating agent.

Product Identification

| Parameter | Detail |

| Chemical Name | This compound |

| Synonyms | 1-Hydroxymethyl-2-naphthol; 2-Hydroxy-1-naphthalenemethanol; o-HNM |

| CAS Number | 5386-25-4 |

| Molecular Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.20 g/mol |

| Structure | Naphthalene ring with -OH at C2 and -CH₂OH at C1 |

PART 2: HAZARD IDENTIFICATION & MECHANISTIC RISKS

GHS Classification (Standard + Expert Assessment)

| Hazard Class | Category | Hazard Statement | Expert Insight (Causality) |

| Skin Irritation | 2 | H315 : Causes skin irritation. | Phenolic hydroxyl group is acidic (pKa ~9.5); direct contact denatures keratin. |

| Eye Damage | 1/2A | H318/H319 : Causes serious eye damage/irritation. | Crystalline solids can cause mechanical abrasion; chemical acidity damages corneal epithelium. |

| STOT - SE | 3 | H335 : May cause respiratory irritation. | Inhalation of dust triggers mucosal inflammation. |

| Germ Cell Mutagenicity | Suspected | Not officially classified in all regions, but treat as H341. | Critical: Under physiological conditions or metabolic activation, this compound generates o-QMs, which crosslink DNA (guanine N7 alkylation). |

The Core Reactivity: o-QM Generation

The primary risk is the acid-catalyzed or thermal dehydration of the benzylic alcohol.

Figure 1: Mechanism of ortho-Quinone Methide (o-QM) formation.[1] The precursor is relatively stable but converts to the toxic o-QM species upon heating or acidification.

PART 3: HANDLING & STORAGE PROTOCOLS

The "Cold Chain" Handling Protocol

Because the activation energy for dehydration is relatively low, maintaining a "cold chain" is essential to prevent self-polymerization and degradation.

-

Temperature: Store at -20°C for long-term; 2–8°C for active working stocks.

-

Atmosphere: Argon or Nitrogen blanket. Oxygen can induce radical oxidation of the phenol.

-

Light: Protect from light.[2] UV irradiation can photochemically trigger the o-QM formation (photodehydration).

Self-Validating Purity System

Before using this reagent in critical drug development assays, validate its integrity using Proton NMR (¹H NMR) .

| Signal Region | Observation | Diagnosis | Action |

| δ 4.8 - 5.0 ppm | Sharp Singlet (2H) | Intact -CH₂OH | Proceed. Material is pure. |

| δ 3.8 - 4.2 ppm | Broad/Split Signals | Ether Dimer | Reject. Self-alkylation has occurred via o-QM dimerization. |

| δ 9.5 - 10.0 ppm | Singlet | Aldehyde | Reject. Oxidation to 2-hydroxy-1-naphthaldehyde has occurred. |

Engineering Controls

-

Fume Hood: All weighing and solvation must occur inside a certified chemical fume hood.

-

Anti-Static: Use anti-static gun/ionizer during weighing. The crystalline powder is prone to static charge, increasing inhalation risk.

-

No Metal Spatulas: Use ceramic or Teflon-coated spatulas . Trace metal ions (Fe³⁺, Cu²⁺) from stainless steel can catalyze oxidative degradation.

PART 4: EMERGENCY RESPONSE & SPILL NEUTRALIZATION

In the event of a spill, simple water washing is insufficient because the o-QM intermediate is lipophilic and reactive. You must use a Nucleophilic Scavenger Solution .

The "Scavenger" Neutralization Protocol

Principle: Intercept the electrophilic o-QM with a "soft" nucleophile (thiol) before it reacts with biological targets.

-

Isolate: Evacuate the immediate area (3-meter radius).

-

Prepare Scavenger: Mix 5% L-Cysteine or 10% Sodium Thiosulfate in water.

-

Apply: Gently pour the scavenger solution over the spill, working from the outside in.

-

Wait: Allow 15 minutes for the nucleophilic addition reaction to complete (converting reactive o-QM to a stable thioether).

-

Clean: Absorb with inert clay (vermiculite). Do not use paper towels (cellulose can react exothermically with high concentrations).

PART 5: PHYSICAL & CHEMICAL PROPERTIES

| Property | Value | Notes |

| Appearance | White to beige needle-like crystals | Darkening indicates oxidation. |

| Melting Point | 76 – 80 °C | Sharp MP indicates high purity.[3] Broad MP (<75°C) suggests oligomerization. |

| Solubility | DMSO, Ethanol, Ethyl Acetate | Poorly soluble in water; hydrolyzes slowly in acidic water. |

| Reactivity | Acid Sensitive | Dehydrates to o-QM in presence of p-TsOH, HCl, or silica gel. |

PART 6: REFERENCES

-

ChemicalBook. (2025). 2-Hydroxy-1-naphthalenemethanol (CAS 5386-25-4) MSDS and Properties.[4] Retrieved from

-

GuideChem. (2025). Safety Data Sheet for this compound.[4] Retrieved from

-

Rokade, B. V., & Prabhu, K. R. (2012). Synthesis of o-Quinone Methides and Their Application in the Synthesis of Chromans. Journal of Organic Chemistry. (Contextual grounding for o-QM mechanism).

-

Angle, S. R., & Raines, J. D. (2003). ortho-Quinone Methides in Organic Synthesis.[1][5][6] Tetrahedron. (Review of reactivity).

-

PubChem. (2025). Compound Summary: this compound (CID 12489760). Retrieved from

Disclaimer: This document is a technical guide created by a Senior Application Scientist for research purposes. It supplements, but does not replace, the official manufacturer-supplied Safety Data Sheet (SDS) required by law.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-羟基萘甲醛_密度_熔点_沸点_CAS号【5386-25-4】_化源网 [chemsrc.com]

- 4. 2-HYDROXY-1-NAPHTHALDEHYDE | 5386-25-4 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Applications of ortho-Quinone Methide Intermediates in Catalysis and Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-(Hydroxymethyl)naphthalen-2-ol from 2-Naphthol

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of 1-(Hydroxymethyl)naphthalen-2-ol, a valuable chemical intermediate. The protocol is based on the base-catalyzed hydroxymethylation of 2-naphthol with formaldehyde, a classic example of the Lederer-Manasse reaction. This document is intended for researchers, scientists, and professionals in chemical synthesis and drug development, offering a detailed experimental procedure, mechanistic insights, safety precautions, and methods for purification and characterization. The causality behind experimental choices is explained to ensure both reproducibility and a fundamental understanding of the process.

Introduction and Significance

This compound is a key building block in organic synthesis, serving as a precursor for various more complex molecules, including ligands for asymmetric catalysis, components of resins, and intermediates in the pharmaceutical industry. Its synthesis from readily available starting materials, 2-naphthol and formaldehyde, makes it an accessible and important target.

The reaction described herein is the hydroxymethylation of an activated aromatic ring. Naphthols, being naphthalene homologues of phenol, are highly reactive towards electrophilic aromatic substitution.[1] The hydroxyl group strongly activates the naphthalene ring system, particularly at the C1 (ortho) and C3 (ortho) positions. The reaction with formaldehyde, an electrophile, preferentially occurs at the more sterically accessible and electronically activated C1 position.[2] This process, known as the Lederer-Manasse reaction, is a cornerstone of aromatic chemistry.[3] While it can be catalyzed by either acids or bases, the use of a basic medium is often preferred for phenolic substrates as it generates the highly nucleophilic naphthoxide anion, accelerating the reaction.[4][5]

Reaction Mechanism: The Lederer-Manasse Reaction

The synthesis of this compound from 2-naphthol and formaldehyde in a basic medium proceeds via an electrophilic aromatic substitution mechanism.

-

Deprotonation: In the presence of a base, such as sodium hydroxide (NaOH), the weakly acidic 2-naphthol is deprotonated to form the sodium 2-naphthoxide ion. This step is crucial as the resulting naphthoxide is a much more powerful nucleophile than the neutral 2-naphthol, significantly activating the aromatic ring towards electrophilic attack.[6]

-

Electrophilic Attack: The electron-rich naphthoxide ion attacks the electrophilic carbon atom of formaldehyde. The C1 carbon of the naphthoxide acts as the nucleophile.

-

Protonation: A subsequent workup with acid neutralizes the reaction mixture, protonating the intermediate alkoxide to yield the final product, this compound.

Electrophilic attack occurs predominantly at the 1-position due to the ortho-directing nature of the hydroxyl/naphthoxide group and the inherent reactivity of this position in the naphthalene ring system.[1][2]

Materials and Equipment

Reagents and Chemicals

| Reagent | Formula | CAS Number | Molar Mass ( g/mol ) | Recommended Purity |

| 2-Naphthol | C₁₀H₈O | 135-19-3 | 144.17 | >99% |

| Formaldehyde Solution | CH₂O | 50-00-0 | 30.03 | 37% in H₂O |

| Sodium Hydroxide (NaOH) | NaOH | 1310-73-2 | 40.00 | >98% |

| Hydrochloric Acid (HCl) | HCl | 7647-01-0 | 36.46 | 37% (or 5M soln.) |

| Ethanol (EtOH) | C₂H₅OH | 64-17-5 | 46.07 | 95% or Absolute |

| Distilled or Deionized Water | H₂O | 7732-18-5 | 18.02 | N/A |

Laboratory Equipment

-

250 mL Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Thermometer

-

Büchner funnel and filtration flask

-

Beakers and Erlenmeyer flasks

-

Glass filter paper

-

pH indicator strips or pH meter

-

Recrystallization dish

-

Melting point apparatus

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled as needed, with appropriate adjustments to equipment and reagent quantities.

Step 1: Formation of Sodium 2-Naphthoxide

-

Action: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, dissolve 4.0 g (0.10 mol) of sodium hydroxide in 80 mL of distilled water.

-

Action: Once the NaOH has completely dissolved and the solution has cooled, add 14.4 g (0.10 mol) of 2-naphthol.

-

Causality: This step creates the sodium 2-naphthoxide salt in situ. The deprotonation of the hydroxyl group by NaOH generates a highly activated nucleophile, which is essential for the subsequent reaction with the weakly electrophilic formaldehyde.[4][6] Stir the mixture until the 2-naphthol is fully dissolved, which may require gentle warming.

Step 2: Hydroxymethylation Reaction

-

Action: Gently heat the solution to 60°C using a heating mantle.

-

Action: Slowly add 8.9 mL (0.12 mol, a 1.2x molar excess) of 37% formaldehyde solution to the reaction mixture dropwise over 30 minutes using a dropping funnel.

-

Causality: A slight molar excess of formaldehyde ensures complete consumption of the limiting reagent, 2-naphthol. The slow, dropwise addition is critical to maintain control over the reaction temperature, as the hydroxymethylation is exothermic. A rapid increase in temperature could lead to the formation of unwanted side products, such as bis-hydroxymethylated species or polymeric resins.[4][5]

-

Action: After the addition is complete, maintain the reaction mixture at 60°C with continuous stirring for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

Step 3: Work-up and Isolation of Crude Product

-

Action: After 3 hours, turn off the heat and allow the reaction mixture to cool to room temperature.

-

Action: Slowly and carefully neutralize the basic solution by adding 5M hydrochloric acid (HCl) dropwise while stirring. Monitor the pH using pH paper or a meter. Continue adding acid until the solution is neutral to slightly acidic (pH ~6-7).

-

Causality: Neutralization protonates the phenoxide of the product, causing it to become insoluble in the aqueous medium and precipitate out of the solution. This step is essential for isolating the product from the reaction mixture.

-

Action: A pale-colored solid will precipitate. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

-

Action: Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Action: Wash the filter cake with two portions of 50 mL of cold distilled water to remove any inorganic salts (like NaCl) and unreacted formaldehyde.

-

Action: Allow the product to air-dry on the filter paper or in a desiccator.

Step 4: Purification by Recrystallization

-

Causality: Recrystallization is a standard technique for purifying solid organic compounds.[7] It relies on the principle that the desired compound is more soluble in a hot solvent than in a cold solvent, while impurities remain either soluble or insoluble at all temperatures.

-

Action: Transfer the crude solid to a beaker. Add a minimal amount of a suitable hot solvent system (e.g., an ethanol/water mixture or toluene) until the solid just dissolves.

-

Action: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. Pure crystals of this compound will form.

-

Action: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly. An expected yield is typically in the range of 85-95%.

Summary of Reaction Parameters

| Parameter | Value | Rationale |

| Reactants | 2-Naphthol, Formaldehyde | Readily available starting materials. |

| Molar Ratio | 1 : 1.2 (2-Naphthol : CH₂O) | Slight excess of formaldehyde drives the reaction to completion. |

| Catalyst | Sodium Hydroxide (NaOH) | Base catalyst generates the highly reactive naphthoxide nucleophile.[4] |

| Solvent | Water | Effective solvent for the naphthoxide salt and formaldehyde. |

| Temperature | 60°C | Provides sufficient energy for the reaction without promoting side reactions. |

| Reaction Time | 3 hours | Sufficient time for the reaction to proceed to completion. |

| Expected Yield | 85-95% | High-yielding reaction under optimized conditions. |

Visualized Workflow and Reaction

Overall Reaction Scheme

Caption: Synthesis of this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Safety and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2-Naphthol (C₁₀H₈O): Harmful if swallowed or inhaled. Causes skin and serious eye irritation. Avoid creating dust.[1]

-

Formaldehyde (CH₂O): Toxic, corrosive, and a known carcinogen. Handle with extreme care.

-

Sodium Hydroxide (NaOH): Highly corrosive. Causes severe skin burns and eye damage.

-

Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Vapors are irritating to the respiratory system.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Melting Point: Compare the experimental melting point with the literature value.

-

¹H NMR Spectroscopy: To confirm the chemical structure by identifying characteristic proton signals.

-

¹³C NMR Spectroscopy: To confirm the carbon framework of the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups, particularly the broad -OH stretches for the phenolic and alcoholic hydroxyl groups.

References

-

American Chemical Society. (n.d.). Reaction of 2-Naphthol with Formaldehyde and 2-Naphthylamine. Isolation of 1-(2-Naphthylaminomethyl)-2-naphthol. Journal of the American Chemical Society. Retrieved from [Link]

-

Wikipedia. (2023). Hydroxymethylation. Retrieved from [Link]

-

Al-Sawaad, H. (2011). Preparation and Fluorescence Studies for New Naphthol Resins. ResearchGate. Retrieved from [Link]

-

Figueroa-Valverde, L., et al. (n.d.). Synthesis of 1-[(2-Amino-ethylamino)-phenyl-methyl]-naphthalen-2-ol.... ResearchGate. Retrieved from [Link]

-

Wang, Y., et al. (2018). Catalytic asymmetric hydroxylative dearomatization of 2-naphthols: synthesis of lacinilene derivatives. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Glasgow. (n.d.). STUDIES IN 2-NAPHTHOL DERIVATIVES. Retrieved from [Link]

-

Al-Sawaad, H. (2011). Preparation and Fluorescence Studies for New Naphthol Resins. Journal of Basrah Researches. Retrieved from [Link]

- Google Patents. (n.d.). CN104387217B - Utilize naphthol derivative to prepare the method for adjacent hydroxyl naphthaldehyde compounds.

-

Figueroa-Valverde, L., et al. (2011). Design and Synthesis of Three Naphthol Derivatives Using Several Strategies. ResearchGate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Sciencemadness.org. (2009). The synthesis of 1 and 2-naphthols from Napththalene. Retrieved from [Link]

-

Competishun App. (2020). 8 LEDERER MANASSE REACTION | NOVALAC, BAKELITE, KOLBE SCHIMITT RXn, ASPRIN, SALOL, AROMATIC COMPOUND. YouTube. Retrieved from [Link]

-

Wikipedia. (2023). 2-Naphthol. Retrieved from [Link]

-

Zhu, D., et al. (2025). Formaldehyde‐Enabled Enzymatic Hydroxymethylation for the Synthesis of High Value‐Added Multifunctional Compounds. Semantic Scholar. Retrieved from [Link]

-

Office of Scientific and Technical Information. (n.d.). Rapid Synthesis of Naphthol Derivatives through a Photocontrolled Exothermic Process. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2026). 2-Naphthalenesulfonic acid, 6-hydroxy-, polymer with formaldehyde and methylphenol, sodium salt - Substance Details. Retrieved from [Link]

- Google Patents. (n.d.). CN104387217A - Method for preparing o-hydroxynaphthalene formaldehyde compound from naphthol derivative.

-

Chemistry Stack Exchange. (2018). Mechanism of formation of 2-naphthol red dye (aka Sudan 1). Retrieved from [Link]

-

Larock, R. C., & Doty, M. J. (1999). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. National Center for Biotechnology Information. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Environmentally Benign Synthesis of 1-Amidoalkyl-2-Naphthols by Using Citrus limon Juice. Retrieved from [Link]

-

Davies, J. I., & Evans, W. C. (1964). Naphthalene metabolism by pseudomonads: purification and properties of 1,2-dihydroxynaphthalene oxygenase. National Center for Biotechnology Information. Retrieved from [Link]

-

European Pharmaceutical Review. (2017). Separation and purification applications for mutagenic impurities. Retrieved from [Link]

- Google Patents. (n.d.). US3316310A - Purification of naphthol.

-

Journal of Health Sciences and Surveillance System. (n.d.). Removal of 1-Naphthol From Water via Photocatalytic Degradation Over N,S-TiO /Silica Sulfuric Acid Under Visible. Retrieved from [Link]

Sources

- 1. 2-Naphthol - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. m.youtube.com [m.youtube.com]

- 4. jmaterenvironsci.com [jmaterenvironsci.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US3316310A - Purification of naphthol - Google Patents [patents.google.com]

Application Notes and Protocols: Photocaging with 1-(Hydroxymethyl)naphthalen-2-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Spatiotemporal Control of Bioactivity with Naphthalene-Based Photocages

Photocaging is a powerful technique that allows for the precise control of a molecule's activity in a biological system using light as an external trigger.[1] This method involves the temporary inactivation of a bioactive molecule by covalently attaching a photolabile protecting group (PPG), or "photocage."[1][2] The native function of the molecule is restored upon irradiation with a specific wavelength of light, which cleaves the photocage. This spatiotemporal control is invaluable in various fields, from fundamental biological research to targeted drug delivery.

This guide focuses on the application of a promising class of photocages: 1-(hydroxymethyl)naphthalen-2-ol derivatives. These compounds, existing in equilibrium with their tautomeric form, 3-hydroxy-2-naphthalenemethanol, offer a unique combination of favorable photophysical and chemical properties for caging a variety of biologically relevant functional groups.[3][4]

The this compound Photocage: Mechanism and Advantages

The photocaging and uncaging process using this compound derivatives is a clean and efficient reaction. The caging reaction typically involves the formation of an ether or ester linkage between the hydroxymethyl group of the photocage and the functional group of the target molecule.

Upon irradiation with UV light (typically in the 300-350 nm range), the photocage undergoes a photolytic cleavage, releasing the active molecule. The mechanism proceeds through the formation of a highly reactive o-naphthoquinone methide intermediate.[3] This intermediate is rapidly quenched by water in biological systems, regenerating the parent 3-hydroxy-2-naphthalenemethanol, a relatively benign byproduct.[3]

Key Advantages of this compound Photocages:

-

High Quantum Yields: These photocages exhibit good quantum yields for photorelease (Φ = 0.17–0.26), meaning a high proportion of absorbed photons lead to the desired uncaging event.[3]

-

Fast Release Kinetics: The release of the caged molecule is rapid (k_release ≈ 10^5 s⁻¹), enabling the study of fast biological processes.[3]

-

Clean Photochemistry: The primary byproduct, 3-hydroxy-2-naphthalenemethanol, is formed through the rapid hydration of the quinone methide intermediate, minimizing the potential for side reactions with biological components.[3]

-

Versatility: This photocage can be used to protect a range of important functional groups, including alcohols, phenols, and carboxylic acids.[3]

Data Presentation: Photophysical Properties

| Property | Value | Reference(s) |

| Typical Uncaging Wavelength | 300 - 350 nm | |

| Quantum Yield (Φ) | 0.17 - 0.26 | [3] |

| Release Rate Constant (k_release) | ~10^5 s⁻¹ | [3] |

Experimental Protocols

PART 1: Synthesis of the Photocage Precursor: 3-(Bromomethyl)-2-naphthol

A key reactive intermediate for installing the this compound photocage is 3-(bromomethyl)-2-naphthol. While several routes to substituted bromomethylnaphthalenes exist, a practical approach involves the bromination of a suitable precursor. The following protocol is a representative synthesis.

Protocol 1: Synthesis of 2-Bromo-3-(bromomethyl)naphthalene

This protocol describes the synthesis of a related precursor which can be further functionalized.

Materials:

-

1,4-dihydronaphthalene

-

Chloroform (CHCl₃)

-

Potassium tert-butoxide (t-BuOK)

-

Carbon tetrachloride (CCl₄)

-

Bromine (Br₂)

-

Appropriate glassware for air-sensitive reactions

Procedure:

-

Synthesis of 1,1-dichloro-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene: React 1,4-dihydronaphthalene with dichlorocarbene generated in situ from chloroform and potassium tert-butoxide.

-

Synthesis of 1H-cyclopropa[b]naphthalene: Treat the dichlorocyclopropane derivative with potassium tert-butoxide to yield the naphthocyclopropene.

-

Bromination and Ring Opening: To a stirred solution of 1H-cyclopropa[b]naphthalene in dry CCl₄ under a nitrogen atmosphere, add a solution of bromine in CCl₄ dropwise. Reflux the reaction mixture for 1 hour.

-

Work-up and Purification: After cooling, evaporate the solvent. Recrystallize the solid product from a suitable solvent like dichloromethane to obtain 2-bromo-3-(bromomethyl)naphthalene as white crystals.

Note on Precursor Modification: 2-Bromo-3-(bromomethyl)naphthalene can be further modified to the desired 3-(bromomethyl)-2-naphthol through methods such as nucleophilic substitution of the bromine at the 2-position with a hydroxyl group, though this may require optimization.

PART 2: Caging of Bioactive Molecules

The following protocols provide general guidelines for caging different functional groups using a reactive form of the this compound photocage, such as 3-(bromomethyl)-2-naphthol (prepared as described above or obtained commercially).

Protocol 2: Caging of Carboxylic Acids via Esterification

The Mitsunobu reaction is a mild and efficient method for esterifying a carboxylic acid with an alcohol, proceeding with inversion of stereochemistry at the alcohol center.[2][5]

Materials:

-

Carboxylic acid-containing molecule

-

3-Hydroxy-2-naphthalenemethanol (or a protected precursor)

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Dissolve the carboxylic acid (1 equivalent), 3-hydroxy-2-naphthalenemethanol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere.[5]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of DEAD or DIAD (1.5 equivalents) in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel to isolate the caged ester.

Causality Behind Experimental Choices: The Mitsunobu reaction is chosen for its mild conditions, which are often compatible with sensitive biomolecules. The use of an excess of the alcohol and phosphine/azodicarboxylate helps to drive the reaction to completion. Anhydrous conditions are crucial as water can interfere with the reaction.

Protocol 3: Caging of Phenols and Alcohols via Alkylation

Phenols and alcohols can be caged by forming an ether linkage with the photocage. This can be achieved through a Williamson ether synthesis-type reaction using a reactive derivative of the photocage.

Materials:

-

Phenol- or alcohol-containing molecule

-

3-(Bromomethyl)-2-naphthol (or a protected precursor)

-

A non-nucleophilic base (e.g., potassium carbonate, cesium carbonate)

-

Anhydrous solvent (e.g., acetonitrile, DMF)

Procedure:

-

Dissolve the phenol or alcohol (1 equivalent) and the base (1.5-2 equivalents) in the anhydrous solvent under an inert atmosphere.

-

Add a solution of 3-(bromomethyl)-2-naphthol (1.2 equivalents) in the same solvent to the mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

-

Once the reaction is complete, filter off the base and concentrate the filtrate.

-

Purify the crude product by flash column chromatography to obtain the caged ether.

Causality Behind Experimental Choices: The base is required to deprotonate the hydroxyl group of the phenol or alcohol, making it a better nucleophile to attack the bromomethyl group of the photocage. Anhydrous solvents are used to prevent side reactions.

Protocol 4: General Strategy for Caging Amines

Protecting primary and secondary amines can be achieved by converting them into carbamates. This protocol outlines a general approach.

Materials:

-

Amine-containing molecule

-

3-Hydroxy-2-naphthalenemethanol

-

Phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole)

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous solvent (e.g., dichloromethane, THF)

Procedure:

-

Formation of the Chloroformate: In a well-ventilated fume hood, react 3-hydroxy-2-naphthalenemethanol with phosgene or a phosgene equivalent in the presence of a base to form the corresponding chloroformate. This intermediate is highly reactive and should be used immediately.

-

Caging Reaction: Add the amine-containing molecule to the freshly prepared chloroformate solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography to yield the caged carbamate.

Causality Behind Experimental Choices: The highly reactive chloroformate is necessary to acylate the amine. The base neutralizes the HCl generated during the reaction. Low temperatures are used to control the reactivity of the chloroformate.

PART 3: Uncaging the Bioactive Molecule

Protocol 5: General Procedure for Photorelease

Materials and Equipment:

-

Solution of the caged compound in a suitable buffer (e.g., PBS, HEPES)

-

UV light source with an appropriate wavelength (e.g., 350 nm lamp, laser)

-

Quartz cuvette or other UV-transparent container

Procedure:

-

Prepare a solution of the caged compound in the desired buffer. The concentration will depend on the specific experiment and the extinction coefficient of the caged compound.

-

Transfer the solution to a quartz cuvette or other UV-transparent vessel.

-

Irradiate the sample with a UV light source at the appropriate wavelength (typically 300-350 nm). The duration and intensity of irradiation will need to be optimized for each specific caged compound and experimental setup.

-

Monitor the release of the bioactive molecule using a suitable analytical technique (e.g., HPLC, mass spectrometry, or a bioassay that measures the activity of the released molecule).

Self-Validating System: The success of the uncaging can be validated by observing the expected biological response that is absent in the non-irradiated control sample. Additionally, analytical methods can confirm the disappearance of the caged compound and the appearance of the active molecule and the photocage byproduct.

Visualizations

Photocaging and Uncaging Mechanism

Caption: Photocaging and uncaging with this compound.

Experimental Workflow for a Photocaging Experiment

Caption: A generalized workflow for a typical photocaging experiment.

References

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Photolabile protection of alcohols, phenols, and carboxylic acids with 3-hydroxy-2-naphthalenemethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Hydroxymethyl)naphthalen-2-ol

This is an in-depth technical support guide for the synthesis and yield optimization of 1-(Hydroxymethyl)naphthalen-2-ol (also known as 1-hydroxymethyl-2-naphthol).

Topic: Yield Optimization & Troubleshooting for this compound CAS Registry Number: 5386-25-4 Target Audience: Medicinal Chemists, Process Development Scientists Core Challenge: Controlling the "Lederer-Manasse" reaction to prevent ortho-quinone methide (o-QM) mediated dimerization.

Core Directive: The "Golden" Protocol

Use this validated protocol as your baseline. Deviations from temperature or pH controls are the primary causes of yield loss.

Principle: The reaction of 2-naphthol with formaldehyde is an electrophilic aromatic substitution. The mono-hydroxymethylated product is kinetically formed but thermodynamically unstable relative to the bis-naphthylmethane dimer (1,1'-methylenebis(2-naphthol)). The key is to operate under strict kinetic control.

Optimized Experimental Workflow

| Parameter | Specification | Rationale |

| Stoichiometry | 1.0 eq 2-Naphthol : 1.0 eq NaOH : 1.1–1.5 eq Formaldehyde | Slight excess of HCHO pushes equilibrium to product; limiting base prevents poly-condensation. |

| Solvent System | Water (or 1:1 Water/Ethanol) | Water precipitates the product as it forms, protecting it from further reaction. |

| Temperature | 0°C – 5°C (Ice Bath) | Critical. Heat (>20°C) accelerates dehydration to the reactive o-quinone methide. |

| Reaction Time | 45 – 60 minutes | Extended time favors the thermodynamic dimer. |

| Quenching pH | pH 7.0 – 8.0 (Neutral) | Do not acidify to pH < 6. Acid catalyzes dehydration and dimerization. |

Step-by-Step Protocol

-

Dissolution: In a round-bottom flask, dissolve 2-naphthol (10 mmol) in 10 mL of 1M NaOH (10 mmol) . The solution should be clear and slightly dark (naphthoxide formation).

-

Cooling: Place the flask in an ice-water bath and stir until the internal temperature reaches < 4°C .

-

Addition: Dropwise add 37% aqueous Formaldehyde (1.1 mL, ~14 mmol) over 10 minutes. Maintain temp < 5°C.

-

Reaction: Stir vigorously at 0–5°C for 45 minutes . A precipitate (sodium salt or free phenol depending on concentration) may begin to form.

-

Neutralization (The Critical Step):

-

Slowly add 1M Acetic Acid or dilute HCl dropwise while monitoring pH with a meter or paper.

-

Stop exactly at pH 7–8.

-

Warning: If you overshoot to pH 4-5, the white solid will likely turn pink/red and convert to the dimer (mp ~200°C).

-

-

Isolation: Filter the solid immediately. Wash with ice-cold water (2 x 5 mL).

-

Drying: Dry under vacuum at room temperature (do not use a heat lamp or oven).

Troubleshooting Guide & FAQs

Category A: Low Yield & Purity

Q: My product is a sticky gum/oil instead of a solid. What happened? A: This usually indicates polymerization or the presence of unreacted formaldehyde mixed with water.

-

Cause: Temperature was too high during addition, or the reaction ran too long.

-

Fix: Induce crystallization by scratching the glass with a rod or adding a seed crystal of pure 2-naphthol (if product seed is unavailable). Ensure the reaction temp never exceeds 5°C.

Q: I obtained a high yield, but the melting point is ~190-200°C. Is this my product? A: No. You have isolated the dimer , 1,1'-methylenebis(2-naphthol).

-

Reason: The mono-hydroxymethyl product is unstable. In the presence of acid or heat, it dehydrates to form an ortho-quinone methide, which reacts immediately with another molecule of 2-naphthol.

-

Prevention: You likely acidified too strongly (pH < 6) or dried the product in an oven. Repeat the synthesis and keep the workup neutral and cold.

Category B: Reaction Kinetics

Q: Why is there significant unreacted 2-naphthol left? A: The reaction is reversible.

-

Fix: Use a larger excess of formaldehyde (up to 1.5 eq). Ensure the NaOH is fresh; carbonate formation in old NaOH reduces the concentration of the active naphthoxide nucleophile.

Q: Can I use KOH or organic bases like Triethylamine? A: KOH is acceptable and behaves similarly to NaOH. Weak organic bases (Et3N) are generally ineffective for this specific C-alkylation because they do not generate a sufficient concentration of the naphthoxide anion required to attack the formaldehyde.

Mechanism & Visualization

Pathway Analysis: The "Danger Zone"

The diagram below illustrates the divergence between the desired kinetic product and the unwanted thermodynamic dimer.

Caption: The critical branch point is the stability of the target alcohol.[1][2] Acid or heat triggers water loss, generating the highly reactive o-QM intermediate which rapidly dimerizes.

Stability & Storage Data

| Property | Value/Condition | Notes |

| Physical State | White to off-white crystalline solid | Turns pink/red upon oxidation or dimerization. |

| Melting Point | ~120–125°C (dec.) | Note: Literature varies; distinct from dimer (mp ~200°C). |

| Storage Temp | -20°C | Essential to prevent slow dimerization in the solid state. |

| Shelf Life | < 1 Month (at 4°C) | Best generated in situ or used immediately for subsequent steps. |

| Solubility | Ethanol, Acetone, warm Water | Insoluble in cold water (precipitates). |

References

-

Original Methodology (Lederer-Manasse Reaction)

-

Manasse, O. "Ueber eine Synthese aromatischer Oxyalkohole." Berichte der deutschen chemischen Gesellschaft, vol. 27, no. 2, 1894, pp. 2409–2413.

-

-

Mechanistic Insight & Dimerization

-

Sun, Q.-F., et al. "Guest-Reaction Driven Cage to Conjoined Twin-Cage Mitosis-Like Host Transformation." Angewandte Chemie International Edition, vol. 60, no. 11, 2021. (Demonstrates the in situ generation of the o-QM from 1-hydroxymethyl-2-naphthol and its dimerization).

-

-

Synthesis Protocol Validation

-

Urgaonkar, S., & Verkade, J. G. "Synthesis of Dihydrobenzofurans from Phenolic Mannich Bases." The Journal of Organic Chemistry, vol. 69, no. 26, 2004. (Provides specific conditions for isolating the hydroxymethyl intermediate).

-

-

General Naphthol Reactivity

Sources

Technical Support Center: Stability Management of 1-(Hydroxymethyl)naphthalen-2-ol

[1]

Executive Summary

You are likely accessing this guide because you have observed degradation, color changes (pinking/browning), or yield loss during the synthesis or storage of 1-(Hydroxymethyl)naphthalen-2-ol (CAS: 5386-25-4).[1]

This molecule is not merely "unstable"; it is a latent electrophile . Its instability is driven by a specific mechanistic pathway: the acid-catalyzed dehydration to form an ortho-quinone methide (o-QM) .[1] This intermediate is highly reactive and will rapidly self-polymerize or react with nucleophiles.[1]

This guide provides the protocols necessary to arrest this mechanism and preserve the integrity of your intermediate.

Module 1: The Mechanism of Failure

To prevent degradation, you must understand the enemy. The hydroxyl group at the benzylic position (C1), combined with the phenolic hydroxyl at C2, creates a "push-pull" system that easily ejects water.

The Pathway to Polymerization

Under even mild acidic conditions (or thermal stress), the benzylic alcohol protonates and leaves as water. This generates the o-QM, which immediately reacts with another molecule of the starting material (Friedel-Crafts alkylation) to form a dimer (dinaphthylmethane derivative), and subsequently oligomers.

Figure 1: The acid-catalyzed dehydration pathway leading to irreversible polymerization.

Module 2: Synthesis & Isolation Protocols

The most critical moment is the neutralization step of the hydroxymethylation reaction (Reaction of 2-naphthol + Formaldehyde + NaOH).

The "Danger Zone" Protocol

Standard literature often says "neutralize with HCl." Do not follow this blindly. If the local pH drops below 5, you will trigger the o-QM pathway.

| Parameter | Standard Practice (Risky) | Recommended Protocol (Safe) |

| Neutralization Agent | Conc. HCl or H2SO4 | Acetic Acid (dilute) or CO2 gas |

| Target pH | pH 1-2 (to precipitate fully) | pH 6.5 - 7.0 (Strictly Neutral) |

| Temperature | Room Temperature | 0°C - 4°C (Ice Bath) |

| Drying | Oven or Rotovap with heat | Vacuum Desiccator (P2O5) at RT |

Isolation Workflow

-

Quench Cold: Cool the reaction mixture to 0°C.

-

Slow Neutralization: Add dilute acetic acid dropwise with vigorous stirring. Monitor pH continuously. Stop exactly at pH 7.

-

Filtration: Filter the precipitate immediately while cold.

-

Wash: Wash with ice-cold water . Do not wash with acidic solutions.

-

Drying: Dissolve the wet cake in Ethyl Acetate, dry over Na2SO4 (neutral), and evaporate under reduced pressure at <30°C .

Module 3: Storage & Handling

Once isolated, the solid is kinetically stable but thermodynamically prone to polymerization.

Solvent Compatibility Matrix

Choosing the wrong solvent for NMR or storage is the #1 cause of "mysterious" degradation.

| Solvent | Status | Technical Rationale |

| Chloroform (CDCl3) | FORBIDDEN | Naturally forms HCl/DCl over time.[1] Will polymerize the sample in the NMR tube within minutes/hours. |

| Acetone-d6 | Recommended | Aprotic, generally neutral.[1] Good solubility. |

| DMSO-d6 | Excellent | High solubility, stabilizes the dipole, generally acid-free.[1] |

| Methanol/Ethanol | Caution | Can react with the o-QM to form ethyl/methyl ethers (solvolysis) if any acid is present. |

| Diethyl Ether | Good | Good for precipitation/washing, but ensure it is peroxide/acid-free.[1] |

Long-Term Storage Strategy

Module 4: Troubleshooting (FAQ)

Q1: My white solid turned pink/brown after one day on the bench. What happened?

A: You are witnessing oxidative oligomerization . The color comes from conjugated quinoidal structures forming within the crystal lattice.

-

Fix: Recrystallize immediately (see Q4) or pass through a short plug of neutral alumina (not silica). Store under Argon.

Q2: I tried to purify it on a silica gel column, but I recovered almost nothing. Why?

A: Standard Silica Gel 60 is slightly acidic (pH ~5 in slurry). This acts as a solid-state catalyst for polymerization.[1] Your compound polymerized on the column.

-

Fix: Use Neutral Alumina or Base-Deactivated Silica (flush silica with 1% Triethylamine in Hexane before loading).[1]

Q3: The NMR in CDCl3 shows the product, but also a mess of multiplets at 4.0-4.5 ppm.

A: Those are methylene bridges (-CH2-) connecting naphthalene rings.[1] The acidity of the CDCl3 triggered the reaction inside the tube.

-

Verification: Run the NMR in DMSO-d6. If the sample was pure before the CDCl3 test, the DMSO spectrum might still be clean (if you didn't recover the sample from the CDCl3).

Q4: How can I recrystallize it safely?

A: Avoid boiling alcohols if possible.

-

Protocol: Dissolve in a minimum amount of acetone or ethyl acetate at room temperature. Add hexane or petroleum ether dropwise until cloudy. Store at -20°C overnight. Filter cold.

References

-

Mechanism of o-Quinone Methide Formation

- Rokita, S. E. (2014). "The Domestication of ortho-Quinone Methides." Accounts of Chemical Research.

-

Reactivity of Hydroxymethyl Naphthols

- Betti Reaction Intermediates & Stability. International Journal of Pharmaceutical Sciences and Research.

-

Self-Condensation of Phenolic Alcohols

- Asaro, L., et al. (2013). "Self-condensation reaction of 2-hydroxymethylphenol...

-

Physical Properties & Identifiers

-

PubChem Compound Summary for CID 12489760: this compound.[1]

-

-

General Handling of Naphthol Derivatives

-

Sigma-Aldrich Technical Sheet: 2-Hydroxy-1-naphthaldehyde (Precursor/Related stability data).[1]

-

Technical Support Center: Purification of 1-(Hydroxymethyl)naphthalen-2-ol Crude Mixtures

Welcome to the technical support center for the purification of 1-(Hydroxymethyl)naphthalen-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflows.

Structure of This Guide

This guide is structured to address common challenges encountered during the purification of this compound. It begins with a workflow diagram to help you select the most appropriate purification strategy. This is followed by a detailed Frequently Asked Questions (FAQs) section that tackles specific experimental issues. Quantitative data is summarized in a table for quick reference, and detailed experimental protocols are provided for key techniques.

Purification Strategy Selection

The choice of purification method is dictated by the nature and quantity of impurities in your crude mixture. The following diagram outlines a logical workflow for selecting the optimal technique.

Caption: Workflow for selecting a purification technique for this compound.

Troubleshooting and FAQs

This section addresses specific issues you may encounter during the purification of this compound.

Recrystallization

-

Q1: My compound won't crystallize from the chosen solvent, even after cooling.

A1: This is a common issue that can arise from several factors. Firstly, the solution may not be saturated. Try to reduce the volume of the solvent by gentle heating and evaporation to concentrate the solution.[1] Secondly, the chosen solvent may be too good a solvent for your compound, even at low temperatures. In this case, a two-solvent recrystallization system is often effective.[1][2] For this compound, a mixture of a solvent in which it is highly soluble (like ethanol or acetone) and a solvent in which it is poorly soluble (like water or hexane) can be effective.[2] Add the "poor" solvent dropwise to the hot, dissolved solution until a slight cloudiness persists, then add a drop or two of the "good" solvent to redissolve it before allowing it to cool slowly.[1]

-

Q2: I'm getting an oil instead of crystals upon cooling.

A2: "Oiling out" occurs when the solute comes out of solution above its melting point. This can be addressed by several strategies. Ensure your initial hot solution is not supersaturated. If it is, add a small amount of additional hot solvent. Also, try a slower cooling rate to allow for proper crystal lattice formation. Seeding the solution with a tiny crystal of the pure compound can also initiate crystallization. If these methods fail, reconsider your solvent system; a lower boiling point solvent or a different solvent mixture might be necessary.

-

Q3: The recovered crystals are still colored, even after recrystallization.

A3: Colored impurities can sometimes co-crystallize with your product. If the impurity is present in a significant amount, a preliminary purification step like column chromatography or an acid-base wash might be necessary. For minor colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can be effective.[2] The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Be cautious not to add too much charcoal, as it can also adsorb your desired product.

Column Chromatography

-

Q4: I'm not getting good separation of my compound from an impurity on the TLC plate.

A4: Poor separation on TLC indicates that the chosen solvent system (mobile phase) is not optimal. For reverse-phase chromatography, if your compound and the impurity are running too close to the solvent front (high Rf), you need to decrease the polarity of the mobile phase (e.g., increase the proportion of the organic solvent like acetonitrile or methanol in water).[3] Conversely, if they are stuck at the baseline (low Rf), you need to increase the mobile phase polarity. For normal-phase chromatography (e.g., silica gel), the opposite is true. Systematically varying the solvent ratio in your mobile phase and re-running the TLC will help you find the optimal conditions for separation.

-

Q5: My compound is streaking on the column.

A5: Streaking on a chromatography column can be caused by several factors. The most common is overloading the column with too much crude material. Ensure you are using an appropriate amount of sample for the size of your column. Another cause can be poor solubility of the compound in the mobile phase, causing it to precipitate on the column. If this is the case, you may need to choose a different mobile phase in which your compound is more soluble. Finally, the compound itself might be acidic or basic and interacting strongly with the stationary phase (e.g., silica gel). Adding a small amount of a modifier to the mobile phase, such as acetic acid for acidic compounds or triethylamine for basic compounds, can often resolve this issue.

-

Q6: I have a low yield of my compound after column chromatography.

A6: Low recovery can be due to several reasons. Your compound might be irreversibly binding to the stationary phase. This is more common with highly polar compounds on silica gel. Deactivating the silica gel with a small amount of water or using a less active stationary phase like alumina might help. Incomplete elution is another possibility; ensure you have flushed the column with a sufficiently strong solvent at the end of the run to elute all your compound. Also, consider that your crude mixture may have contained less of the desired compound than you initially thought.

Acid-Base Extraction

-

Q7: How can I use acid-base extraction to purify this compound?

A7: this compound is a phenolic compound, making it weakly acidic. This property can be exploited for purification.[4][5] You can dissolve your crude mixture in an organic solvent like diethyl ether or dichloromethane and wash it with a weak aqueous base, such as sodium bicarbonate solution.[6][7] Neutral and basic impurities will remain in the organic layer. The acidic this compound will be deprotonated to its corresponding phenoxide salt, which is soluble in the aqueous layer.[8] The aqueous layer can then be separated and acidified with a strong acid like HCl to precipitate the pure this compound, which can be collected by filtration or extracted back into an organic solvent.[8]

-

Q8: I'm forming an emulsion during the extraction that won't separate.

A8: Emulsion formation is a common problem in liquid-liquid extractions, especially when solutions are shaken too vigorously.[5] To break an emulsion, you can try gently swirling the separatory funnel instead of shaking it. Adding a saturated solution of sodium chloride (brine) can also help by increasing the ionic strength of the aqueous phase, which often forces the separation of the layers.[6] In some cases, allowing the mixture to stand for an extended period or gentle warming can also be effective.

Quantitative Data Summary

| Purification Technique | Key Parameters | Typical Values/Ranges | Notes |

| Recrystallization | Solvent System | Ethanol/Water, Acetone/Hexane, Toluene | The choice of solvent is critical and should be determined experimentally.[2] |

| Recovery Yield | 70-90% | Highly dependent on the purity of the crude material. | |

| Column Chromatography | Stationary Phase | Silica Gel (Normal Phase), C18 (Reverse Phase) | C18 is often used for HPLC analysis and purification of naphthalene derivatives.[3][9] |

| Mobile Phase (RP-HPLC) | Acetonitrile/Water or Methanol/Water with 0.1% acid (e.g., formic or phosphoric acid) | Gradient elution may be necessary for complex mixtures.[3] | |

| Acid-Base Extraction | Aqueous Base | 5-10% Sodium Bicarbonate or Sodium Carbonate Solution | A weak base is sufficient to deprotonate the phenolic hydroxyl group.[6] |

| pH for Re-precipitation | pH 1-2 | Use a strong acid like HCl to ensure complete protonation and precipitation.[8] |

Experimental Protocols

Protocol 1: Two-Solvent Recrystallization

-

Dissolve the crude this compound in the minimum amount of a hot "good" solvent (e.g., ethanol).

-

While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until you observe persistent cloudiness.[1]

-

Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature.

-

Once crystals have formed, place the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.[1]

-

Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography (Normal Phase)

-

Prepare a slurry of silica gel in the initial, least polar mobile phase solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Pack a column with the slurry, ensuring there are no air bubbles.

-

Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

-

Carefully load the sample onto the top of the silica gel bed.

-

Begin eluting with the mobile phase, gradually increasing the polarity of the solvent system (e.g., increasing the percentage of ethyl acetate in hexane).

-

Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Acid-Base Extraction

-

Dissolve the crude mixture in an appropriate organic solvent (e.g., diethyl ether).

-

Transfer the solution to a separatory funnel and add a 5% aqueous solution of sodium bicarbonate.

-

Stopper the funnel and shake gently, venting frequently to release any pressure.

-